molecular formula C12H12O3 B12899760 Ethyl 4-methylbenzofuran-2-carboxylate

Ethyl 4-methylbenzofuran-2-carboxylate

Cat. No.: B12899760
M. Wt: 204.22 g/mol
InChI Key: XXMWUBROIOGOMI-UHFFFAOYSA-N
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Description

Ethyl 4-methylbenzofuran-2-carboxylate (CAS 53715-87-0) is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . It belongs to the benzofuran-2-carboxylate ester family, a class of compounds studied for their role in medicinal chemistry research. Esters of this structural class have been investigated as potential inhibitors of leukotriene biosynthesis . Leukotrienes are inflammatory mediators involved in conditions such as asthma, allergic disorders, and inflammatory skin diseases; thus, compounds like this compound serve as valuable synthetic intermediates or building blocks in the development of novel anti-inflammatory agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3-14-12(13)11-7-9-8(2)5-4-6-10(9)15-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMWUBROIOGOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 4 Methylbenzofuran 2 Carboxylate and Analogues

Strategic Approaches for Benzofuran (B130515) Core Construction

The formation of the benzofuran ring system can be achieved through various bond-forming strategies. The most common approaches involve the creation of the O–C2 bond or the C2–C3 bond in the final ring-closing step. These strategies are broadly categorized into intramolecular pathways, where a single precursor molecule cyclizes, and intermolecular pathways, where two or more reactants combine to build the heterocyclic core.

Intramolecular cyclization is a powerful strategy for synthesizing benzofurans, typically starting from appropriately substituted phenol (B47542) derivatives. A common precursor for obtaining 2-carboxylate benzofurans is an o-alkynylphenol derivative, which can undergo a 5-endo-dig cyclization.

One classic method involves the base-promoted cyclization of ethyl 2-(2-formyl-3-methylphenoxy)acetate analogues. While specific literature for the 4-methyl isomer is sparse, the general Perkin rearrangement provides a foundational route to benzofurans from coumarins. jocpr.com A more direct and widely used intramolecular approach is the cyclization of 1-(2-hydroxyphenyl) propargyl alcohol derivatives or related o-alkynylphenols. nih.gov These reactions can be promoted by various catalysts or reagents to facilitate the ring closure. For instance, iron(III)-mediated oxidative aromatic C–O bond formation allows for the cyclization of electron-rich aryl ketones to form the benzofuran ring. nih.gov Similarly, base-promoted intramolecular cyclization of precursors like o-bromobenzylvinyl ketones provides an efficient, metal-free route to the benzofuran core. nih.gov

A regiospecific synthesis of naphtho[2,1-b]benzofurans, which are extended analogues, has been achieved via an intramolecular 6-endo-dig electrophilic cyclization under acidic conditions, demonstrating the versatility of this pathway for constructing complex fused systems. nih.gov

Key Intramolecular Cyclization Approaches:

Starting Material Type Reagent/Condition Key Transformation Ref
o-Alkynylphenols Base or Metal Catalyst 5-endo-dig cyclization nih.gov
1-(2-Haloaryl)ketones Palladium or Copper Catalyst Intramolecular O-arylation nih.gov
o-Hydroxybenzyl Ketones FeCl₃ Oxidative C-O bond formation nih.gov

Intermolecular strategies construct the benzofuran ring by combining two separate molecular fragments, often a phenol and a C2-synthon like an alkyne. These methods offer high convergence and flexibility in accessing diverse substitution patterns.

A prominent example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.orgcapes.gov.br This process involves the sequential nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization, often using molecular oxygen as the terminal oxidant. rsc.org This one-pot procedure is highly regioselective and tolerates a wide variety of functional groups on both the phenol and alkyne partners. rsc.org

More complex cycloadditions have also been developed. For example, a formal [4+3] cycloaddition between benzofuran-derived azadienes and α-bromohydroxamates, mediated by cesium carbonate, has been used to create benzofuran-fused 1,4-diazepinones, showcasing how the benzofuran core can be used as a building block for larger heterocyclic systems. rsc.org Similarly, Cu(OTf)₂ has been shown to catalyze [3+2] cycloaddition reactions of indole-3-acrylates with p-benzoquinone to construct indole-tethered benzofuran scaffolds. rsc.org

Transition metals, particularly palladium, copper, and gold, are mainstays in modern organic synthesis and have been extensively applied to the construction of benzofurans. nih.gov These catalysts enable reactions under mild conditions with high efficiency and selectivity.

Palladium catalysis is one of the most versatile tools for benzofuran synthesis. A cornerstone reaction is the Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization (alkoxypalladation/reductive elimination) to furnish the benzofuran ring. nih.govnih.gov This sequence can often be performed in a one-pot fashion. nih.gov

More advanced palladium-catalyzed methods involve C-H activation. For example, the reaction of 2-hydroxystyrenes with iodobenzenes can proceed via a Pd-catalyzed tandem Heck reaction/oxidative cyclization sequence to yield 2-arylbenzofurans. nih.govrsc.org Another innovative route involves the reaction of simple phenols with unactivated olefins, where a Pd(OAc)₂/1,10-phenanthroline catalyst combination in the presence of a Cu(OAc)₂ oxidant effectively constructs the benzofuran ring. rsc.org This direct C-H functionalization approach avoids the need for pre-functionalized starting materials, representing a more atom-economical strategy. rsc.orgacs.org

Selected Palladium-Catalyzed Reactions for Benzofuran Synthesis:

Reaction Type Substrates Catalyst System Key Features Ref
Sonogashira/Cyclization 2-Iodophenol, Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base Classic, reliable, one-pot possible nih.govnih.gov
Heck/Oxidative Cyclization 2-Hydroxystyrene, Iodobenzene Pd(OAc)₂ Tandem C-H activation/oxidation rsc.org
Oxidative Annulation Phenol, Alkyne Pd(OAc)₂, Oxidant Direct synthesis from simple phenols rsc.org

Copper catalysts are frequently used for benzofuran synthesis, often providing a more economical alternative to palladium. The Castro-Stephens reaction, involving the coupling of cuprous acetylides with o-halophenols, is a classic method. jocpr.com Modern variations include copper-catalyzed one-pot syntheses from phenols and alkynes, using air or molecular oxygen as the oxidant. rsc.org Copper iodide (CuI) is particularly effective in catalyzing the ring closure of 2-haloaromatic ketones and the coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. nih.govorganic-chemistry.org A noteworthy sustainable protocol uses a copper-TMEDA complex in neat water to transform ketone derivatives into benzofurans in high yields, with the catalyst being reusable. acs.orgacs.org

Gold catalysts, prized for their carbophilicity, are exceptionally effective at activating alkyne functionalities for nucleophilic attack. rsc.orgrsc.org Gold(I) or gold(III) salts catalyze the 5-endo-dig cycloisomerization of o-alkynylphenols to form the benzofuran ring under very mild conditions. nih.govrsc.org Bimetallic systems, such as a JohnPhosAuCl/AgNTf₂ catalyst, have been used in gold-promoted reactions between alkynyl esters and quinols to generate complex benzofuran structures. nih.govacs.org

In line with the principles of green chemistry, significant effort has been devoted to developing metal-free and sustainable methods for benzofuran synthesis. These approaches reduce reliance on expensive and potentially toxic heavy metals.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), are effective mediators for the oxidative cyclization of o-hydroxystilbenes to 2-arylbenzofurans. organic-chemistry.org These reactions can be performed stoichiometrically or catalytically with a co-oxidant. nih.govorganic-chemistry.org

Base-promoted cyclizations represent another important class of metal-free reactions. For instance, potassium tert-butoxide can catalyze the intramolecular cyclization of o-bromobenzylvinyl ketones. nih.gov A unique transition-metal-free synthesis of C3-arylated benzofurans has been developed using the reactivity of benzothiophene (B83047) S-oxides. The reaction with phenols proceeds through an interrupted Pummerer reaction and a rsc.orgrsc.org-sigmatropic rearrangement to form the C3-aryl-benzofuran product. nih.govacs.orgnih.govacs.org Furthermore, protocols using eco-friendly deep eutectic solvents (DES) in the presence of a copper catalyst have been reported as a green and environmentally benign approach. nih.govacs.org

Transition Metal-Catalyzed Coupling Reactions in Benzofuran Synthesis

Regioselective Functionalization and Derivatization of Ethyl 4-methylbenzofuran-2-carboxylate

The benzofuran scaffold, particularly with the 4-methyl and 2-carboxylate substitutions, presents a versatile platform for a variety of chemical modifications. These transformations are crucial for developing new molecules with potential applications in medicinal chemistry and material science.

Esterification and Transesterification Reactions at the C-2 Position

The ester group at the C-2 position of this compound is a key handle for synthetic modifications. These reactions primarily involve the conversion of the ester to other functional groups or the exchange of the ethyl group for other alkyl or aryl moieties.

Esterification:

The synthesis of benzofuran-2-carboxylic acids is a critical step, as these acids are precursors to various ester derivatives. nih.gov A common method to obtain the parent acid, 4-methylbenzofuran-2-carboxylic acid, is through the hydrolysis of its corresponding ethyl ester. This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The ester is typically heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uklibretexts.org This reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org

Base-promoted hydrolysis (saponification) involves heating the ester with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orglibretexts.org This reaction is irreversible and yields a carboxylate salt and an alcohol. libretexts.orglibretexts.org The free carboxylic acid can then be obtained by acidification. prepchem.com

Once the carboxylic acid is formed, it can be re-esterified with different alcohols under acidic conditions (Fischer esterification) to yield a variety of ester analogues. masterorganicchemistry.comuakron.edu

Transesterification:

Transesterification allows for the direct conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orgorganic-chemistry.org This method is advantageous as it bypasses the need for the intermediate carboxylic acid. For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield mthis compound. The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. libretexts.org Various catalysts, including scandium(III) triflate (Sc(OTf)₃) and silica (B1680970) chloride, have been shown to be effective for transesterification reactions. organic-chemistry.org

Table 1: Examples of Esterification and Hydrolysis Reactions

Starting Material Reagents and Conditions Product Reaction Type
This compound H₂O, H⁺ (catalyst), heat 4-methylbenzofuran-2-carboxylic acid + Ethanol Acid-catalyzed hydrolysis
This compound 1. NaOH, H₂O, heat; 2. H₃O⁺ 4-methylbenzofuran-2-carboxylic acid + Ethanol Base-promoted hydrolysis (saponification)
4-methylbenzofuran-2-carboxylic acid Methanol, H⁺ (catalyst), heat Mthis compound Fischer Esterification
This compound Methanol, H⁺ (catalyst), heat Mthis compound Transesterification

Strategic Alkyl and Aryl Substitutions on the Benzofuran Nucleus

Modifications to the benzofuran core of this compound can significantly alter its chemical and physical properties. Introducing alkyl or aryl groups at specific positions is a common strategy in medicinal chemistry to explore structure-activity relationships.

While direct substitution on the pre-formed this compound can be challenging, a more common approach involves the synthesis of the benzofuran ring from appropriately substituted precursors. For example, the synthesis of various substituted benzofuran-2-carboxylic acids can be achieved through the Perkin rearrangement of 3-halocoumarins. nih.gov This method allows for the introduction of substituents on the benzene (B151609) ring of the coumarin (B35378) precursor, which are then carried over to the final benzofuran product.

Another synthetic strategy involves the multi-step synthesis from substituted phenols. For instance, the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid starts from 3,5-dihydroxybenzoate. researchgate.net This highlights the importance of starting material selection in achieving specific substitution patterns on the benzofuran nucleus.

Heterocycle Annulation and Hybrid Molecule Synthesis Involving the Benzofuran Core

The fusion of other heterocyclic rings onto the benzofuran framework of this compound can lead to the creation of novel and complex molecular architectures. These hybrid molecules often exhibit unique biological activities.

One approach to creating such hybrid molecules is to utilize the existing functional groups on the benzofuran ring as handles for further cyclization reactions. For example, the carboxylate group at the C-2 position can be converted into an amide, which can then participate in intramolecular cyclization reactions to form a fused heterocyclic system.

While specific examples of heterocycle annulation starting directly from this compound are not readily found in the provided search results, the synthesis of related complex molecules, such as ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, demonstrates the principle of building complex structures that incorporate a substituted aromatic core. google.com In this case, a thiazole (B1198619) ring is attached to a substituted phenyl group, which could conceptually be analogous to a benzofuran system.

Elucidation of Reaction Mechanisms in Benzofuran Synthesis

Understanding the reaction mechanisms involved in the synthesis of benzofurans is crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

A key reaction in the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins. nih.gov This rearrangement proceeds through a base-catalyzed ring fission of the coumarin. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide portion of the molecule to form the benzofuran ring. nih.gov

The mechanism for the Fischer esterification and acid-catalyzed hydrolysis of the ester at the C-2 position involves several equilibrium steps. masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the alcohol (for esterification) or water (for hydrolysis) to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water (for esterification) or the alcohol (for hydrolysis) lead to the final product. masterorganicchemistry.comlibretexts.org

In base-promoted hydrolysis (saponification), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The carbonyl group then reforms with the expulsion of the alkoxide leaving group. An acid-base reaction between the resulting carboxylic acid and the alkoxide generates the final carboxylate salt and alcohol. libretexts.org

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization of Ethyl 4 Methylbenzofuran 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 4-methylbenzofuran-2-carboxylate in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. For this compound, the expected chemical shifts are based on data from closely related benzofuran (B130515) structures and general substituent effects. researchgate.netmdpi.comnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran core, the furan (B31954) ring proton, the methyl group protons, and the protons of the ethyl ester group. The aromatic protons will appear as a set of multiplets, with their specific splitting patterns determined by their coupling with adjacent protons. The methyl group attached to the benzene (B151609) ring will present as a sharp singlet. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons due to coupling with each other.

The ¹³C NMR spectrum complements the proton data, showing signals for each unique carbon atom. Key resonances include the carbonyl carbon of the ester group at a downfield shift, several signals in the aromatic region for the carbons of the fused rings, and signals for the furan ring carbons. The carbons of the ethyl group and the methyl substituent will appear at characteristic upfield shifts. niscair.res.inresearchgate.netchemicalbook.com

Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H (C5-H, C6-H, C7-H)~7.2-7.6m-
Furan-H (C3-H)~7.4-7.5s-
Ester -OCH₂CH₃~4.4q~7.1
Aromatic -CH₃ (at C4)~2.5s-
Ester -OCH₂CH₃~1.4t~7.1

Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ester C=O~160-164
Aromatic/Furan Quaternary C (C2, C3a, C4, C7a)~115-155
Aromatic CH (C5, C6, C7)~110-130
Furan CH (C3)~114-116
Ester -OCH₂CH₃~61-62
Aromatic -CH₃ (at C4)~18-21
Ester -OCH₂CH₃~14-15

To confirm the assignments made from 1D NMR and to establish the complete bonding network, two-dimensional (2D) NMR experiments are essential. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net For this compound, COSY would show correlations between the adjacent protons on the benzene ring and confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. sdsu.edu It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal. For example, it would correlate the singlet at ~2.5 ppm to the methyl carbon at ~18-21 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). youtube.com It is crucial for connecting molecular fragments. Key HMBC correlations would be observed from the methyl protons (at C4) to the quaternary carbon C4 and the adjacent aromatic carbons C3a and C5. Correlations from the methylene protons of the ethyl group to the ester carbonyl carbon would definitively confirm the ester functionality.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision. This allows for the unambiguous determination of its elemental composition and molecular formula. For this compound (C₁₂H₁₂O₃), the calculated monoisotopic mass is 204.07864 Da. An experimental HRMS measurement yielding a mass-to-charge ratio ([M+H]⁺) extremely close to this calculated value would provide definitive confirmation of the molecular formula. semanticscholar.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. researchgate.netnist.gov The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)Benzene Ring~3000-3100
C-H Stretch (Aliphatic)-CH₃, -CH₂-~2850-2980
C=O Stretch (Ester)-COOCH₂CH₃~1715-1730
C=C Stretch (Aromatic)Benzene/Furan Rings~1450-1620
C-O Stretch (Ester & Furan)-C-O-C-~1100-1300

The most prominent peak would be the strong absorption from the ester carbonyl (C=O) group. spectroscopyonline.com Additional peaks corresponding to C-H bonds in the aromatic and aliphatic regions, C=C bonds of the fused rings, and C-O single bonds of the ester and furan ether linkage would also be present. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the ultimate confirmation of molecular structure by mapping electron density in the solid state to determine the precise three-dimensional arrangement of atoms. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related benzofuran derivatives, such as Ethyl 5-bromo-1-benzofuran-2-carboxylate, reveals key expected features. nih.gov

An X-ray analysis would determine:

Crystal System and Space Group: Describing the symmetry and packing of the molecules in the crystal lattice (e.g., monoclinic, P2₁/n). researchgate.netnih.gov

Bond Lengths and Angles: Providing precise measurements for all covalent bonds and angles, confirming the benzofuran core and the geometry of the substituents.

Planarity: Confirming the largely planar nature of the fused benzofuran ring system.

Intermolecular Interactions: Revealing how molecules pack together in the solid state through forces like π-π stacking or weak hydrogen bonds.

Advanced Computational Modeling for Electronic Structure and Reactivity Profiling

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the electronic properties and reactivity of molecules. physchemres.org For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray diffraction. researchgate.net

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies, which aids in the assignment of experimental spectra. researchgate.net

Analyze Electronic Properties: Generate molecular electrostatic potential (MEP) maps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Determine Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. physchemres.orgpku.edu.cn These analyses provide a detailed profile of the molecule's potential reactivity and electronic behavior.

Density Functional Theory (DFT) Calculations of Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. worktribe.comresearchgate.net It is employed to determine optimized geometric parameters and calculate the total energies of different molecular conformations. worktribe.com For benzofuran derivatives, DFT calculations, often using hybrid exchange-correlation functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are instrumental in exploring molecular properties. researchgate.net

In a computational study on the closely related compound 7-methoxy-benzofuran-2-carboxylic acid (7MBC), DFT was used to explore its molecular properties. researchgate.net Such calculations provide a foundational understanding of the electron distribution and energy levels within the benzofuran scaffold, which are crucial for interpreting its spectroscopic data and predicting its reactivity. researchgate.net The optimized geometry and vibrational frequencies calculated by DFT methods often show excellent agreement with experimental data from techniques like FT-IR and NMR spectroscopy. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for characterizing molecular reactivity, kinetic stability, and polarizability. researchgate.netmalayajournal.org

A smaller HOMO-LUMO gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity, as less energy is required to excite electrons from the HOMO to the LUMO. researchgate.net This can also indicate favorable non-linear optical (NLO) properties. researchgate.net For instance, in the analysis of 7-methoxy-benzofuran-2-carboxylic acid, the HOMO–LUMO energy gap was calculated to be 4.189 eV, suggesting the molecule is reactive and possesses higher polarizability. researchgate.net The distribution of these orbitals reveals likely sites of interaction; in many benzofuran derivatives, the HOMO and LUMO are distributed across the benzofuran ring system. malayajournal.org

Table 1: FMO Properties of a Representative Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid) Data sourced from a DFT study on a structurally similar benzofuran derivative. researchgate.net


ParameterEnergy (eV)Description
E_HOMO-6.098Energy of the Highest Occupied Molecular Orbital
E_LUMO-1.909Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.189Indicates chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org An MEP surface illustrates the electrostatic potential at different points around the molecule, providing a guide to its reactive behavior towards electrophilic and nucleophilic reagents. researchgate.net

The MEP map is color-coded to represent different potential values. wolfram.com Typically:

Red indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These areas often correspond to the location of lone pair electrons on heteroatoms like oxygen. researchgate.net

Blue indicates regions of most positive electrostatic potential, which are electron-poor and represent likely sites for nucleophilic attack. researchgate.net

Green indicates regions of neutral or near-zero potential. wolfram.com

For benzofuran derivatives, MEP analysis helps identify the reactive sites for intermolecular interactions. malayajournal.org In a typical benzofuran structure, negative potential is localized around the oxygen atoms of the furan ring and the carboxylate group, making them centers for electrophilic interaction. researchgate.net This visual understanding of charge distribution is crucial for predicting hydrogen bonding interactions and biological recognition processes. malayajournal.org

Prediction of Non-Linear Optical (NLO) Properties of Benzofuran Derivatives

Non-linear optical (NLO) materials have garnered significant interest for their applications in technologies like optical signal modulation, data storage, and laser technology. mdpi.com Organic molecules, particularly those with extended π-conjugation and significant charge transfer characteristics, can exhibit strong NLO properties. mdpi.com Computational methods, especially DFT, are widely used to predict the NLO response of molecules by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netmdpi.com

Benzofuran derivatives are considered potential candidates for NLO applications. researchgate.netnih.gov A low HOMO-LUMO energy gap is often correlated with a high NLO response. researchgate.net Theoretical calculations on benzofuran derivatives have explored their NLO potential. For example, a study on 7-methoxy-benzofuran-2-carboxylic acid evaluated its polarizability and hyperpolarizability to explore its NLO applications. researchgate.net The strategic substitution on the benzofuran ring system can significantly enhance NLO properties by modulating the intramolecular charge transfer. nih.gov

Table 2: Calculated NLO Properties of a Representative Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid) Theoretical values calculated to predict NLO response. researchgate.net


NLO ParameterCalculated Value (a.u.)Description
Dipole Moment (μ)2.106 DebyeMeasures the polarity of the molecule
Mean Polarizability (α)-Measures the molecule's response to an external electric field
First Hyperpolarizability (β)1.028 x 10⁻³⁰ esuIndicates the second-order NLO response

(Note: Specific value for mean polarizability was not provided in the reference abstract, but it is a standard calculated parameter in such studies.)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. nih.gov These models are invaluable in medicinal chemistry for predicting the activity of new compounds and providing insights into the mechanisms of action. nih.govnih.gov

For benzofuran derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as vasodilatory or anticancer effects. nih.govmdpi.com A QSAR model is developed by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, like multilinear regression (MLR), to build a predictive model. nih.govnih.gov

These descriptors can be electronic (e.g., atomic charges), steric, or thermodynamic. The resulting QSAR equation highlights which properties are most influential for the observed activity. nih.govwalisongo.ac.id For example, a QSAR model for benzofuran-based vasodilators was able to identify the key factors governing their pharmacological properties. mdpi.com Such models are statistically validated to ensure they are robust and predictive, serving as a guide for the rational design of new, more potent benzofuran derivatives. mdpi.comresearchgate.net

Structure Activity Relationship Sar Investigations of Benzofuran 2 Carboxylate Derivatives: Mechanistic Linkages

Systemic Analysis of Substituent Effects on Bioactivity Profiles

The introduction of different functional groups onto the benzofuran (B130515) ring system systematically alters the bioactivity of the resulting molecules. The type, position, and electronic nature of these substituents are determining factors for the potency and selectivity of the compounds.

Halogenation is a common strategy that has been shown to significantly enhance the anticancer activities of benzofuran derivatives. nih.gov The addition of bromine, chlorine, or fluorine atoms can improve the binding affinity of the molecule to its biological target, potentially through the formation of halogen bonds. nih.gov For instance, a derivative with a bromine atom attached to the methyl group at the C-3 position of the benzofuran ring exhibited potent cytotoxic activity against leukemia cell lines (K562 and HL60) with IC₅₀ values of 5 µM and 0.1 µM, respectively. nih.gov This highlights that the position of the halogen is a critical determinant of biological activity. nih.gov In another study, the introduction of a bromine atom to an acetyl group on the benzofuran system was found to increase cytotoxicity in both normal and cancer cells.

The nature of the substituent on the phenyl ring also plays a crucial role. For example, in a series of 2-arylbenzofuran derivatives tested for anti-Alzheimer's disease potential, compounds with two hydroxyl substituents at the R4 and R6 positions of the 2-aryl group showed the strongest inhibitory effect on cholinesterases.

The following table summarizes the cytotoxic activities of various halogenated benzofuran derivatives, illustrating the impact of substituent placement on anticancer potency.

Compound IDDescriptionCell LineIC₅₀ (µM)
1 Bromine on C-3 methyl groupK562 (Leukemia)5
1 Bromine on C-3 methyl groupHL60 (Leukemia)0.1
2 Bromomethyl-substitutedPLK1 PBD16.4
3 N-phenethyl carboxamide with morpholinyl substitutionA-549 (Lung)1.8 (GI₅₀)
3 N-phenethyl carboxamide with morpholinyl substitutionMCF-7 (Breast)0.7 (GI₅₀)

Data sourced from a 2022 review on benzofuran derivatives with potential anticancer activity. nih.gov

Critical Role of the Ester Moiety at the C-2 Position in Modulating Biological Activity

The substituent at the C-2 position of the benzofuran core is of paramount importance in defining the compound's biological activity. Early structure-activity relationship studies identified that an ester or a heterocyclic ring substitution at the C-2 position was crucial for the cytotoxic activity of these compounds. nih.gov This specific modification is a key determinant for the molecule's ability to act as a cytotoxic agent and significantly influences its selectivity towards cancer cells over normal cells. nih.gov

Preliminary SAR studies have reinforced that the ester group at the C-2 position is a key site for the cytotoxic activity of benzofuran compounds. The nature of this ester can be modified to tune the compound's properties. For instance, a study that began with 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester as a lead compound sought to create more stable derivatives by replacing the ester group, indicating its central role in the initial activity.

Positional and Electronic Influence of Alkyl Substitutions on the Benzofuran Ring

The presence, position, and electronic properties of alkyl groups on the benzofuran ring have a profound impact on the molecule's biological profile. The 4-methyl group in Ethyl 4-methylbenzofuran-2-carboxylate is an example of such a substitution.

The position of an alkyl group can dictate its effect. For instance, in a study of neuroprotective benzofuran-2-carboxamide (B1298429) derivatives, a methyl (-CH3) substitution at the R2 position was found to be important for exhibiting potent action against excitotoxic damage. nih.gov This suggests that the placement of even a small alkyl group can significantly enhance a specific biological activity.

From an electronic standpoint, alkyl substitution can alter the metabolic fate of the molecule. Research on alkylated polycyclic aromatic hydrocarbons (a related class of compounds) has shown that alkylation can cause a shift in metabolic oxidation from the aromatic ring to the aliphatic side chain. acs.org This redirection of metabolism can be significant, as oxidation of the aromatic ring is often a key step in bioactivation to potentially toxic metabolites. acs.org Therefore, an alkyl group can have a protective effect by steering metabolism away from the formation of reactive intermediates. However, it does not systematically reduce mutagenicity, as the side chain metabolites can also be involved in bioactivation pathways. acs.org

The electronic influence of the alkyl group, which is typically electron-donating, can also affect the reactivity of the benzofuran ring system and its interactions with biological macromolecules.

Stereochemical Implications in Benzofuran Derivative Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that can influence the biological activity of chiral benzofuran derivatives. While the benzofuran ring itself is planar, the introduction of substituents with stereocenters can lead to enantiomers or diastereomers with potentially different pharmacological profiles.

The interaction between a small molecule and its biological target, such as an enzyme or receptor, is highly dependent on the spatial orientation of the molecule's functional groups. Different stereoisomers can exhibit varying affinities and efficacies for their targets. For example, in the development of chiral analogues of drugs, it is common for one enantiomer to be significantly more active or have a better safety profile than the other. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies often reveal that specific steric, hydrophobic, and electronic fields are crucial for activity, underscoring the importance of a precise 3D structure.

Although specific stereochemical studies on this compound are not detailed in the reviewed literature, the principles are well-established for related heterocyclic compounds. For instance, studies on 1,4-dioxane (B91453) derivatives (another oxygen-containing heterocycle) have shown that the cis or trans relationship between substituents, which dictates their axial or equatorial positions, is a key determinant of their interaction with biological receptors. This stereochemical relationship is often elucidated using NMR spectroscopy by analyzing coupling constants.

The synthesis of molecules with specific stereochemistry is a key focus in medicinal chemistry. Methodologies that allow for high diastereoselectivity are valuable as they provide access to specific stereoisomers for biological evaluation. This highlights the recognized importance of controlling stereochemistry to optimize the biological activity of complex molecules.

Mechanistic Studies of Biological Activities Exhibited by Ethyl 4 Methylbenzofuran 2 Carboxylate Derivatives in Vitro and Biochemical Focus

Elucidation of Anticancer Mechanisms

The anticancer effects of benzofuran (B130515) derivatives are multifaceted, involving the disruption of fundamental cellular processes required for the growth and survival of malignant cells.

Induction of Apoptotic Pathways in Malignant Cells

A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on various benzofuran structures show they can trigger this process in cancer cells. For instance, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide (B1298429) has been shown to inhibit the growth of human hepatocellular carcinoma (HCC) cells by inducing apoptosis. nih.gov Similarly, other synthetic benzofuran derivatives have demonstrated efficacy as chemopreventive and chemotherapeutic agents against malignant T-cells through apoptotic pathways. nih.gov

Research into the mode of action suggests that some benzofuran derivatives may interact directly with DNA. nih.gov Biochemical assays have shown that these compounds can inhibit the cleavage of plasmid DNA by endonucleases, in a manner similar to known DNA intercalating agents. nih.gov This interaction suggests that by binding to DNA, these derivatives may disrupt DNA replication and transcription, ultimately triggering an apoptotic response. nih.gov Further studies using quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) have been employed to examine the expression of genes related to apoptosis following treatment with related compounds like ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex, confirming the role of apoptosis in their anticancer activity. nih.gov

Targeting Key Cellular Processes: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin subunits, are crucial for mitosis, cell structure, and intracellular transport, making them a key target in cancer therapy. nih.govresearchgate.net Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent cell death. researchgate.net A significant number of benzofuran derivatives have been developed as tubulin polymerization inhibitors. nih.govnih.gov

These compounds often act by binding to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. nih.gov The natural product Combretastatin A-4 (CA-A4) is a potent tubulin inhibitor, and its structure has inspired the design of benzofuran-based analogues. nih.gov One such analogue, incorporating a trimethoxy acetophenone (B1666503) moiety and a benzofuran core, demonstrated an IC₅₀ of 0.43 μM for tubulin polymerization inhibition. nih.gov The development of silicon-containing analogues of CA-4 has also been explored to create more stable and potent inhibitors. researchgate.net

The effectiveness of these inhibitors is highlighted by their potent antiproliferative activity against a range of cancer cell lines. researchgate.net For example, certain novel 4,5-dihydro-1H-pyrazole-1-carboxylate derivatives showed tubulin polymerization inhibition with an IC₅₀ value of 1.49 μM, comparable to the reference drug CA-4(P). researchgate.net

Table 1: Tubulin Polymerization Inhibition by Selected Compounds

Compound Class/Derivative Target/Assay Result (IC₅₀) Reference
Combretastatin A-4 (CA-A4) Analogue Tubulin Polymerization 0.43 μM nih.gov
4,5-dihydro-1H-pyrazole-1-carboxylate derivative Tubulin Polymerization 1.49 μM researchgate.net
Silicon-containing Combretastatin Analogue (Compound 31) MCF-7 Cell Proliferation 0.007 μM researchgate.net

Modulation of Intracellular Signaling Cascades (e.g., MAPK/ERK Pathway Interactions)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a central regulator of cell proliferation, differentiation, and survival. nih.gov Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. nih.govnih.gov

Natural and synthetic compounds are known to modulate this pathway at various points. Phenolic compounds, for example, can regulate cancer cell apoptosis by affecting protein kinases within the MAPK pathway. nih.gov Vanillin has been shown to upregulate p38 phosphorylation in colorectal cancer cells, while resveratrol (B1683913) can inhibit the ERK and p38 MAPK signaling pathways. nih.gov While direct studies on ethyl 4-methylbenzofuran-2-carboxylate's effect on this pathway are specific, the broader class of compounds it belongs to is investigated for such interactions. For instance, inhibitors targeting kinases like MEK1/2 and ERK are in clinical development, demonstrating the pathway's therapeutic relevance. nih.gov The activation of the MAPK/ERK pathway is a critical factor in cancer cell metastasis and survival, and its inhibition remains a key strategy in cancer treatment. nih.gov

Inhibition of Specific Oncogenic Enzymes and Receptor Tyrosine Kinases (e.g., SIRT2, CDK2, EGFR, PI3K, Akt, GSK-3β, mTOR)

Targeting specific enzymes and kinases that drive cancer progression is a cornerstone of modern oncology. Derivatives of benzofuran and other heterocyclic scaffolds have been designed to inhibit a variety of these key targets.

EGFR, PI3K, Akt, mTOR: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling through the PI3K/Akt/mTOR pathway, promoting cell growth and survival. nih.gov Quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against EGFR and Cyclin-Dependent Kinase 2 (CDK2). researchgate.net Combining an EGFR inhibitor like erlotinib (B232) with an inhibitor of the protein kinase CK2 has been shown to enhance the attenuation of the PI3K-Akt-mTOR pathway, leading to increased apoptosis and synergistic killing of cancer cells. nih.gov

CDK2: Cyclin-dependent kinases, such as CDK2, are essential for cell cycle progression. A pyrazolo[1,5-a]pyrimidine (B1248293) derivative, Dinaciclib, acts as a potent CDK2 inhibitor and has shown antiproliferative activity in a broad panel of neuroblastoma cell lines. nih.gov

GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is involved in numerous signaling pathways related to cancer. nih.gov The non-reversible GSK-3 inhibitor Tideglusib has demonstrated anticancer activity in neuroblastoma models by reducing the viability of cancer cells and cancer stem cells. nih.gov

HIF-1: Benzene-sulfonamide-based benzofuran derivatives have been specifically synthesized to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor progression in certain p53-independent cancers. nih.gov

Investigation of Antimicrobial Action Mechanisms

Benzofuran derivatives have also been recognized for their broad-spectrum antimicrobial properties, with research focused on understanding their pathways of bacterial inhibition.

Bacterial Growth Inhibition Pathways (Gram-Positive and Gram-Negative)

Derivatives of the benzofuran scaffold have demonstrated notable activity against a wide range of bacteria, including both Gram-positive strains (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (e.g., Escherichia coli, Klebsiella pneumoniae). researchgate.netnih.gov

The mechanism of action often involves the disruption of the bacterial cell membrane's integrity. nih.gov Phenolic compounds like thymol (B1683141) and carvacrol, for example, compromise the cell membrane, leading to the leakage of intracellular components and eventual cell death. nih.gov This disruption of the membrane can also affect crucial cellular processes such as nutrient limitation, ion transport, and DNA repair. nih.gov

Structure-activity relationship studies on acylthiourea derivatives have shown that the type and position of substituents on the molecule significantly influence antimicrobial potency. researchgate.net For instance, derivatives with iodine and nitro groups showed enhanced activity against Gram-negative bacteria, whereas compounds with electron-donating groups like methyl and ethyl were more effective against Gram-positive bacteria and fungi. researchgate.net The versatility of the benzofuran scaffold allows for the synthesis of large libraries of compounds, which can be screened to identify derivatives with potent and specific antimicrobial or antibiofilm activities. nih.gov

Table 2: Antimicrobial Activity of Selected Carbazole Derivatives (Illustrative of Heterocyclic Compounds)

Compound ID Bacterial Strain Activity (MIC) Reference
30f MRSA (N315) 4 μg/mL nih.gov
20b B. subtilis 3.9 μg/mL nih.gov

This table shows examples from a related heterocyclic class to illustrate the type of data generated in antimicrobial studies.

Antifungal Action Mechanisms

Derivatives of this compound have demonstrated notable antifungal properties through various mechanisms of action, primarily identified through in vitro studies. These mechanisms often involve the disruption of essential fungal cellular processes and structures.

A significant antifungal mechanism observed for benzofuran derivatives is the interference with fungal cell membrane integrity and function. This can occur through the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane that is absent in mammalian cells. Some benzoxazole (B165842) derivatives, which share structural similarities, have been shown to block endogenous ergosterol synthesis and interact with existing ergosterol, leading to increased membrane permeability and cell death. nih.gov

Another key mechanism is the inhibition of essential fungal enzymes. Specifically, certain esters and amides of substituted 2-benzofurancarboxylic acids have been identified as inhibitors of fungal N-myristoyltransferase (NMT). NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to proteins (a process called N-myristoylation). This process is vital for the function and localization of many proteins involved in signal transduction, protein-protein interactions, and cellular morphology. Inhibition of NMT disrupts these fundamental processes, leading to fungal growth inhibition.

Disruption of ion homeostasis, particularly calcium (Ca²⁺) signaling, represents another avenue of antifungal action. The synthetic benzofuran derivative amiodarone (B1667116) is known to exert its potent antifungal effect by mobilizing intracellular Ca²⁺. While not all benzofuran derivatives induce calcium fluxes on their own, some have been found to augment the Ca²⁺ mobilization initiated by other agents, suggesting a complex role in disrupting calcium-dependent signaling pathways that are critical for fungal viability.

Furthermore, structural modifications to the benzofuran scaffold, such as halogenation, have been shown to dramatically enhance antifungal activity. For instance, the conversion of a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate derivative to its dibrominated form resulted in a significant increase in its ability to inhibit fungal growth, indicating that specific structural features are crucial for potent antifungal effects.

Table 1: Summary of Antifungal Mechanisms of Benzofuran Derivatives

Mechanism of Action Target Effect
Inhibition of Ergosterol Biosynthesis Fungal cell membrane Increased membrane permeability, cell lysis
Enzyme Inhibition N-myristoyltransferase (NMT) Disruption of essential protein function and localization

Inhibition of Microbial DNA Gyrase B

The bacterial enzyme DNA gyrase is a validated and highly attractive target for the development of new antibacterial agents because it is essential for bacteria and absent in humans. This enzyme, a type II topoisomerase, introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits. The GyrB subunit contains the ATP-binding site that powers the enzyme's supercoiling activity. nih.gov

Derivatives of this compound, particularly those hybridized with other heterocyclic moieties like pyrazole, have been identified as potent inhibitors of the DNA gyrase B (GyrB) subunit. nih.gov These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket on GyrB. nih.gov By occupying this site, they prevent ATP from binding and being hydrolyzed, thereby blocking the energy-dependent DNA supercoiling function of the enzyme. This leads to the cessation of DNA replication and ultimately, bacterial cell death.

The inhibitory potential of these compounds is quantified by their IC₅₀ values in DNA gyrase supercoiling assays. For instance, a novel benzofuran–pyrazole-based compound demonstrated significant inhibition of E. coli DNA gyrase B. nih.gov

Table 3: Inhibitory Activity of a Benzofuran-Pyrazole Hybrid against E. coli DNA Gyrase B

Compound Target Enzyme IC₅₀ (µM) Reference Compound (Ciprofloxacin) IC₅₀ (µM)
Benzofuran-Pyrazole Hybrid (Compound 9) E. coli DNA Gyrase B 9.80 nih.gov -

The development of inhibitors that target GyrB is a promising strategy to combat antibiotic resistance, as this mechanism is different from that of the widely used fluoroquinolone class of antibiotics, which target the GyrA subunit.

Biochemical Pathways of Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to modulate key biochemical pathways involved in the inflammatory response. In vitro and in vivo studies have shown that these compounds can effectively suppress the production of pro-inflammatory mediators. nih.gov

A principal mechanism is the inhibition of the cyclooxygenase (COX) enzymes , particularly COX-2. nih.gov COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid into prostaglandins, such as Prostaglandin E₂ (PGE₂). PGE₂ is a key mediator of inflammation, causing vasodilation, increasing vascular permeability, and potentiating pain and fever. By inhibiting COX-2 activity, benzofuran derivatives reduce the synthesis of PGE₂, thereby mitigating these inflammatory effects. nih.gov Fluorinated benzofuran derivatives have shown significant inhibition of COX activity and have IC₅₀ values for PGE₂ reduction in the low micromolar range. nih.gov

In addition to the COX pathway, some benzofuran derivatives exert their anti-inflammatory effects by modulating inflammatory signaling cascades like NF-κB and MAPK pathways . nih.gov These pathways regulate the expression of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO). nih.gov Certain piperazine/benzofuran hybrids have been shown to significantly reduce NO levels in lipopolysaccharide (LPS)-stimulated macrophage models and decrease the expression of IL-1β, TNF-α, and IL-6 in animal models. nih.gov

Another observed mechanism is the stabilization of the human red blood cell (HRBC) membrane . nih.gov In this assay, the ability of a compound to prevent hypotonicity-induced hemolysis is measured. This is analogous to the stabilization of lysosomal membranes. During inflammation, lysosomal enzymes are released, which can cause tissue damage and perpetuate the inflammatory response. By stabilizing these membranes, benzofuran derivatives may prevent the release of these lytic enzymes, contributing to their anti-inflammatory effect.

Table 4: Anti-inflammatory Activity of Selected Benzofuran Derivatives

Derivative Type Assay/Model Key Pathway/Target Inhibited Observed Effect
Fluorinated Benzofurans LPS-stimulated macrophages COX-2, iNOS Decreased PGE₂, NO, IL-6, CCL2 secretion nih.gov
Piperazine/Benzofuran Hybrids LPS-stimulated RAW 264.7 cells NF-κB, MAPK Reduced NO, IL-1β, TNF-α, IL-6 levels nih.gov

Molecular Basis of Antioxidant Effects (e.g., Free Radical Scavenging Mechanisms)

The antioxidant activity of this compound derivatives is rooted in their molecular structure, which enables them to neutralize harmful reactive oxygen species (ROS) and other free radicals. The primary mechanism is direct free radical scavenging .

This scavenging ability is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govunife.it In this assay, the benzofuran derivative donates a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. The molecular basis for this activity is frequently linked to the presence and position of hydroxyl (-OH) groups on the benzofuran or associated phenyl rings. unife.itresearchgate.net These hydroxyl groups can readily donate a hydrogen atom, a process known as the hydrogen atom transfer (HAT) mechanism. nih.gov Computational studies on 2-phenylbenzofuran (B156813) derivatives have shown that the O-H bond dissociation enthalpy (BDE) is a key determinant of antioxidant activity, with lower BDE values indicating easier hydrogen donation and thus higher antioxidant potential. nih.gov

In polar solvents, a sequential proton loss electron transfer (SPLET) mechanism may also occur. nih.gov The antioxidant capacity of benzofuran hydrazone derivatives, for example, has been directly correlated with the number and position of hydroxyl groups on the arylidene moiety. unife.itresearchgate.net

Beyond direct scavenging, these derivatives also inhibit lipid peroxidation (LPO) . nih.govresearchgate.net ROS can attack polyunsaturated fatty acids in cell membranes, initiating a damaging chain reaction called lipid peroxidation. Benzofuran derivatives can interrupt this chain reaction by scavenging the lipid peroxyl radicals, thereby protecting cell membranes from oxidative damage. For instance, a 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative demonstrated 62% inhibition of LPO in a rat brain homogenate assay. nih.gov

Furthermore, these compounds can reduce the intracellular generation of ROS induced by toxins or cellular stress. nih.govresearchgate.net

Table 5: In Vitro Antioxidant Activity of Benzofuran Derivatives

Derivative Type Assay Activity
7-Methoxy-benzofuran-2-carboxylic acid N-(4-hydroxyphenyl)amide (1j) DPPH Radical Scavenging 23.5% inhibition at 100 µM nih.gov
7-Methoxy-benzofuran-2-carboxylic acid N-(4-hydroxyphenyl)amide (1j) Lipid Peroxidation Inhibition 62% inhibition at 100 µM nih.gov
Benzofuran Hydrazone (2,3,4-trihydroxybenzylidene derivative 7) DPPH Radical Scavenging High activity (among the best in the series) unife.it

Enzyme Inhibition Profiling and Mechanistic Characterization

Derivatives of this compound and related heterocyclic compounds have been evaluated as inhibitors of the urease enzyme. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to a significant increase in local pH. This activity is implicated in the pathogenesis of infections by bacteria like Helicobacter pylori. The study of the inhibition kinetics provides crucial insights into the mechanism by which these compounds interact with the enzyme.

The kinetic analysis of enzyme inhibition is typically performed by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data are then graphically represented using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/Velocity vs. 1/[Substrate]). The pattern of lines generated in the presence of different inhibitor concentrations reveals the mode of inhibition.

While specific kinetic data for this compound is not detailed in the provided context, studies on structurally related benzohydrazide (B10538) and other heterocyclic derivatives serve as a model for the mechanistic characterization. nih.govnih.gov These studies have identified various modes of inhibition for urease inhibitors:

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. On a Lineweaver-Burk plot, this is shown by lines intersecting on the y-axis (Vmax remains unchanged, Km increases).

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, at a site distinct from the active site. This results in lines intersecting on the x-axis (Vmax decreases, Km remains unchanged).

Mixed Inhibition: The inhibitor binds to a site other than the active site, but its binding affects the binding of the substrate. In this case, both Vmax and Km are altered. The lines on a Lineweaver-Burk plot intersect in the second or third quadrant.

For example, kinetic studies of certain benzohydrazide derivatives revealed both competitive and non-competitive modes of inhibition against urease. nih.gov The inhibitory constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition, is a key parameter derived from these studies and provides a quantitative measure of the inhibitor's potency. In silico docking studies are often used in conjunction with kinetic data to visualize the binding interactions between the inhibitor and the amino acid residues in the enzyme's active site, further elucidating the inhibitory mechanism. nih.govnih.gov

Table 6: Common Urease Inhibition Kinetic Parameters

Parameter Description Determined From
IC₅₀ Concentration of inhibitor that causes 50% inhibition of enzyme activity. Dose-response curve
Kₘ Michaelis constant; substrate concentration at half-maximal velocity. Lineweaver-Burk plot (x-intercept)
Vₘₐₓ Maximum reaction velocity. Lineweaver-Burk plot (y-intercept)
Kᵢ Inhibition constant; a measure of the inhibitor's binding affinity. Dixon plot or by replotting slopes from Lineweaver-Burk plot

| Mode of Inhibition | The kinetic mechanism of inhibition (e.g., Competitive, Non-competitive, Mixed). | Pattern of lines on Lineweaver-Burk plot |

Monoamine Oxidase (MAO) Isozyme Selective Inhibition

Monoamine oxidases (MAOs) are crucial enzymes in the metabolism of monoamine neurotransmitters, making them significant targets for treating neurological disorders. researchgate.netnih.gov Research has explored benzofuran derivatives as potential inhibitors of the two MAO isoforms, MAO-A and MAO-B. Studies have shown that various synthetic benzofuran derivatives act as selective inhibitors of the MAO-B isoform, with inhibitory activities ranging from the nanomolar to micromolar concentrations. researchgate.netnih.gov

In one study, a series of 2-arylbenzofuran derivatives were synthesized and evaluated for their ability to inhibit both MAO-A and MAO-B. researchgate.net The findings indicated that these compounds were generally selective MAO-B inhibitors. researchgate.net For instance, the compound 5-Nitro-2-(4-methoxyphenyl)benzofuran was identified as the most active in its series, demonstrating reversible and selective MAO-B inhibition with an IC50 value of 140 nM. researchgate.net Docking studies suggested that 2-arylbenzofurans and 3-arylcoumarins interact differently within the binding pockets of MAO-A and MAO-B, providing insights for the therapeutic application of these scaffolds. researchgate.net

Another study reported that 4-(2-methyloxazol-4-yl)benzenesulfonamide, a related heterocyclic compound, inhibited human MAO-B with an IC50 value of 3.47 μM, while showing weaker inhibition of the MAO-A isoform (IC50 of 43.3 μM). nih.gov These findings underscore the potential of the benzofuran scaffold in developing promising and selective reversible MAO-B inhibitors, which could have applications in the treatment of neurodegenerative conditions like Parkinson's disease. nih.gov

Table 1: MAO-B Inhibition by Benzofuran Derivatives and Related Compounds

CompoundTargetInhibition (IC50)SelectivityReference
5-Nitro-2-(4-methoxyphenyl)benzofuranMAO-B140 nMSelective for MAO-B researchgate.net
4-(2-methyloxazol-4-yl)benzenesulfonamideMAO-B3.47 µMSelective for MAO-B over MAO-A nih.gov
3-phenylcoumarin 14MAO-B6 nMHighly selective for MAO-B researchgate.net
3-(4'-Methoxyphenyl)-6-nitrocoumarin (15)MAO-B3 nMMost active in its series researchgate.net

N-Myristoyltransferase (NMT) Inhibition Pathways

The benzofuran scaffold has been identified as a promising starting point for the design of NMT inhibitors. nih.gov Research has focused on modifying the benzofuran structure to create potent and selective inhibitors of fungal NMT. For example, modifications at the C-2 and C-4 positions of a lead benzofuran compound led to the discovery of derivatives with significant antifungal activity in a murine systemic candidiasis model. nih.govmdpi.com The design of these inhibitors was substantially guided by X-ray crystal structure analysis of the Candida albicans NMT (CaNmt) complexed with benzofuran derivatives. researchgate.netnih.gov This structural insight allowed for targeted modifications to improve enzyme inhibitory activity, in vitro antifungal potency, and pharmacokinetic properties. researchgate.net

One such research effort led to the identification of RO-09-4879, a benzofuran derivative that exhibited antifungal activity in vivo. nih.gov The development process involved a multidimensional optimization strategy that considered enzyme inhibition, in vitro antifungal activity, and pharmacokinetic profiles to produce promising benzofuran inhibitors as potential antifungal drugs. researchgate.net These studies demonstrate that benzofuran-based compounds can effectively target fungal NMT, representing a viable pathway for the development of new antifungal therapies. nih.govmdpi.com

Table 2: Development of Benzofuran-Based NMT Inhibitors

Lead/DerivativeTarget EnzymeKey Development StrategyOutcomeReference
Benzofuran Lead Compound 1Candida albicans Nmt (CaNmt)C-4 side chain modificationIdentified potent and selective inhibitor RO-09-4609 with in vitro activity. nih.gov
RO-09-4609 (Benzofuran derivative 6)Candida albicans Nmt (CaNmt)Modification of C-2 positionDiscovered RO-09-4879 with in vivo antifungal activity. nih.govmdpi.com
Benzofuran inhibitorsCandida albicans Nmt (CaNmt)Design based on X-ray crystal structures of CaNmt-benzofuran complexes.Obtained inhibitors with in vivo antifungal activity. researchgate.net

Cytochrome P450 Enzyme Isoform Inhibition and Metabolic Impact

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including approximately 60% of therapeutic drugs. researchgate.net Inhibition of these enzymes can lead to significant drug-drug interactions. researchgate.netrsc.org Benzofuran derivatives have been investigated for their inhibitory effects on various CYP isoforms.

Studies have shown that synthetic benzofuran and related coumarin (B35378) derivatives can potently and selectively inhibit CYP2A6, an enzyme involved in nicotine (B1678760) metabolism. mdpi.com For example, 4-methoxybenzofuran (B8762342) showed an IC50 value of 2.20 µM for CYP2A6 inhibition. mdpi.com Modifications to the benzofuran structure, such as creating aromatic ring analogues like 3-methylbenzofuran, were found to decrease the potency of CYP2A6 inhibition compared to the lead compound menthofuran. mdpi.com

The inhibitory potential of these derivatives is not limited to CYP2A6. A series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives demonstrated good to moderate inhibitory activity against aromatase (CYP19), with IC50 values ranging from 1.3 to 25.1 µM. taylorandfrancis.com The furan-2-yl-(phenyl)-3-pyridylmethanol derivatives, lacking the benzene (B151609) ring of the benzofuran, were devoid of this activity, highlighting the structural importance of the benzofuran nucleus for enzyme binding. taylorandfrancis.com The inhibition of CYP enzymes by such compounds can be competitive, non-competitive, or irreversible, which involves the formation of reactive metabolites that covalently bind to the enzyme. researchgate.netrsc.org Understanding these inhibitory profiles is critical in drug development to predict and avoid adverse metabolic interactions.

Table 3: Inhibition of Cytochrome P450 Isoforms by Benzofuran Derivatives

CompoundTarget CYP IsoformInhibition (IC50)SignificanceReference
4-MethoxybenzofuranCYP2A62.20 µMSelective inhibitor, potential lead for smoking cessation drugs. mdpi.com
Benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivativesCYP19 (Aromatase)1.3 - 25.1 µMGood to moderate activity; benzene ring of benzofuran is essential for binding. taylorandfrancis.com
3-MethylbenzofuranCYP2A6Decreased potencyAromatization of the cyclohexane (B81311) ring decreased inhibitory activity. mdpi.com

Osteoblast Differentiation Promotion through Targeted Signaling Pathways (e.g., BMP Pathway Enhancement, Wnt/β-catenin Activation, CDK8 Inhibition)

The discovery of orally active osteogenic drugs remains a significant challenge in treating bone diseases like osteoporosis. nih.gov Benzofuran derivatives have emerged as a promising scaffold for compounds that can promote osteoblast differentiation, a key process in bone formation. nih.gov Research has identified several signaling pathways that are modulated by these derivatives to exert their osteogenic effects.

One key mechanism is the inhibition of cyclin-dependent kinase 8 (CDK8). nih.gov A study on novel benzofuran derivatives identified 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (compound 23d) as a potent promoter of osteoblast differentiation in mouse mesenchymal stem cells. This compound was found to potently inhibit CDK8 activity, suggesting its osteoblastogenic effects are mediated through this suppression. nih.gov

In addition to CDK8 inhibition, other signaling pathways crucial for bone formation, such as the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways, are known targets. nih.gov The BMP signaling pathway, particularly involving BMP-2, is well-established for its high osteogenic activity and its role in increasing osteoblastic differentiation markers. The Wnt/β-catenin signaling pathway also plays a crucial role in skeletal development, and its activation can promote mesenchymal stem cell commitment to the osteoblast lineage. While some synthesized compounds enhance osteoblast differentiation by activating the Wnt/β-catenin pathway or enhancing BMP signaling, the specific benzofuran derivative 23d demonstrated its potent effects primarily through CDK8 inhibition. nih.gov This highlights that the benzofuran scaffold can be tailored to target different key regulatory points in the complex network of pathways governing osteoblast differentiation.

Table 4: Osteogenic Activity of Benzofuran Derivatives and Targeted Pathways

Compound/Derivative ClassPrimary MechanismTargeted PathwayEffectReference
3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d)Inhibition of CDK8CDK8 Signaling PathwayPotent promotion of osteoblast differentiation. nih.gov
Various synthesized compounds (general)Enhancement of BMP signalingBMP PathwayEnhanced osteoblast differentiation. nih.gov
Various synthesized compounds (general)Activation of Wnt/β-cateninWnt/β-catenin PathwayEnhanced osteoblast differentiation. nih.gov

Advanced Research Applications and Future Directions for Ethyl 4 Methylbenzofuran 2 Carboxylate

Development as Molecular Probes for Investigating Cellular Pathways (e.g., Calcium Signaling Modulation)

The inherent fluorescence of the benzofuran (B130515) scaffold provides a basis for the development of molecular probes for cellular imaging. While direct studies on Ethyl 4-methylbenzofuran-2-carboxylate as a calcium signaling modulator are not yet prevalent, the broader class of benzofuran derivatives has shown potential in modulating ion channels and cellular signaling pathways.

The investigation of cellular pathways, such as calcium (Ca²⁺) signaling, is fundamental to understanding a vast array of physiological processes. Molecular probes that can visualize and quantify changes in intracellular Ca²⁺ concentration are invaluable tools in this area of research. The structural characteristics of this compound, including its aromatic and heterocyclic rings, suggest that it could be chemically modified to create fluorescent sensors. For instance, the ester group could be functionalized with a Ca²⁺-chelating moiety, such as BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Upon binding to calcium ions, the conformation of the chelator would change, leading to a detectable alteration in the fluorescence emission of the benzofuran core. This "turn-on" or "turn-off" fluorescence response would allow for the real-time visualization of calcium dynamics within living cells.

Table 1: Potential Photophysical Properties for a Hypothetical this compound-based Calcium Probe

PropertyValue (Hypothetical)Description
Excitation Wavelength (λex)~350 nmThe wavelength of light required to excite the molecule.
Emission Wavelength (λem)~450 nm (Ca²⁺-free), ~480 nm (Ca²⁺-bound)The wavelength of light emitted by the molecule, showing a spectral shift upon calcium binding.
Quantum Yield (Φ)Low (Ca²⁺-free), High (Ca²⁺-bound)The efficiency of fluorescence, which would ideally increase upon binding to calcium.
Dissociation Constant (Kd)Micromolar rangeThe concentration of Ca²⁺ at which half of the probes are bound, indicating its sensitivity.

The development of such probes derived from this compound could offer advantages such as improved photostability and cell permeability compared to existing probes. Further research would involve the synthesis of these modified compounds and their characterization in vitro and in living cells to validate their efficacy as calcium sensors.

Role as Key Synthetic Intermediates in the Design of Novel Bioactive Molecules

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. niscair.res.in this compound serves as a valuable and versatile starting material for the synthesis of more complex and biologically active molecules. niscair.res.innih.gov The ester and methyl groups, along with the benzene (B151609) and furan (B31954) rings, provide multiple sites for chemical modification, allowing for the creation of diverse molecular libraries for drug discovery. nih.gov

The ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, and other functional groups. mdpi.com This allows for the coupling of the benzofuran core to other pharmacophores, potentially leading to hybrid molecules with enhanced or novel biological activities. For example, the synthesis of benzofuran-2-carboxamides has been shown to yield compounds with anticancer and antimicrobial properties. nih.govnih.gov

The methyl group at the 4-position can also be a site for further functionalization, although it is generally less reactive than the ester group. The benzene ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic properties and biological activity of the molecule.

Table 2: Examples of Bioactive Molecules Potentially Synthesized from this compound Derivatives

Derivative ClassPotential Biological ActivitySynthetic Transformation
Benzofuran-2-carboxamidesAnticancer, Antimicrobial niscair.res.innih.govHydrolysis of the ester to a carboxylic acid, followed by amide coupling. mdpi.com
Benzofuran-triazole hybridsAntifungal, Antibacterial niscair.res.inModification of the ester to an alkyne, followed by a click chemistry reaction with an azide.
Halogenated benzofuransAnti-inflammatory, Antitumor mdpi.comElectrophilic halogenation of the aromatic ring.

The modular nature of syntheses starting from this compound makes it a highly attractive building block for the combinatorial synthesis of new chemical entities for high-throughput screening in drug discovery programs. mdpi.com

Exploration in Advanced Materials Science for Optoelectronic and Electronic Properties

The delocalized π-electron system of the benzofuran ring endows it with interesting photophysical and electronic properties, making it a promising component for organic electronic materials. researchgate.net Benzofuran-based molecules have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov

The electronic properties of this compound can be tuned by chemical modification. For instance, extending the conjugation of the π-system by introducing other aromatic or heteroaromatic rings can lead to materials with smaller HOMO-LUMO gaps, resulting in absorption and emission at longer wavelengths. researchgate.net The introduction of electron-donating or electron-withdrawing groups can also modulate the energy levels of the molecule, which is crucial for optimizing its performance in electronic devices.

Table 3: Potential Optoelectronic Properties of Polymers/Oligomers Incorporating the 4-methylbenzofuran-2-carboxylate Moiety

PropertyPotential CharacteristicRelevance in Materials Science
FluorescenceBlue to green emissionPotential for use as an emitter in OLEDs.
Charge Carrier Mobilityp-type or n-type semiconductivitySuitability for use as the active layer in OFETs. researchgate.net
Photovoltaic EffectLight absorption and charge separationApplication in the active layer of OPVs. nih.gov

Research in this area would focus on the synthesis of oligomers and polymers containing the this compound unit and the characterization of their photophysical and electronic properties. The goal would be to establish structure-property relationships that can guide the design of new materials with optimized performance for specific optoelectronic applications.

Emerging Research Avenues and Translational Potentials in Chemical Sciences

The versatility of this compound opens up several emerging research avenues with significant translational potential. In the field of medicinal chemistry, the development of derivatives with targeted biological activities continues to be a major focus. nih.gov This includes the design of selective enzyme inhibitors, receptor agonists or antagonists, and novel antimicrobial agents to combat drug-resistant pathogens. nih.gov

In materials science, the exploration of benzofuran-based materials for applications beyond electronics is a growing area of interest. For example, the development of fluorescent sensors for the detection of environmentally relevant analytes or the creation of novel polymers with unique thermal or mechanical properties are promising directions.

The translational potential of research on this compound lies in its ability to contribute to the development of new technologies and therapies. Successful development of a novel anticancer agent based on this scaffold could have a significant impact on human health. mdpi.com Similarly, the creation of more efficient and stable organic electronic devices could revolutionize the fields of lighting and energy. nih.gov

Future research will likely involve interdisciplinary collaborations between synthetic chemists, biologists, and materials scientists to fully exploit the potential of this promising molecule. The continued exploration of the chemical space around the this compound core is expected to yield new discoveries with far-reaching implications.

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